

Spectroscopic Characterization of Fmoc-D-Tyr(3-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-Tyr(3-I)-OH	
Cat. No.:	B15198938	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for N- α -Fmoc-D-3-iodotyrosine (**Fmoc-D-Tyr(3-I)-OH**). The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for the characterization of this important amino acid derivative.

Physicochemical Properties

Fmoc-D-Tyr(3-I)-OH is a derivative of the amino acid D-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the aromatic ring is substituted with an iodine atom at the 3-position.

Property	Value	
Chemical Formula	C24H20INO5[1][2][3]	
Molecular Weight	529.32 g/mol [4][5]	
CAS Number	244028-70-4[1][2][5]	
Appearance	White to off-white powder[2][5]	
Melting Point	134-157 °C[2][5]	

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For **Fmoc-D-Tyr(3-I)-OH**, the expected exact mass can be calculated from its molecular formula.

lon	Calculated m/z
[M+H] ⁺	530.0461
[M+Na] ⁺	552.0280
[M-H] ⁻	528.0314

Note: These are theoretical values. Experimental values may vary slightly depending on the instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for **Fmoc-D-Tyr(3-I)-OH** are not readily available in the public domain. However, based on the chemical structure, the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR can be predicted. The following tables provide an estimation of these shifts.

¹H NMR Spectroscopy (Predicted)

Protons	Multiplicity	Chemical Shift (δ, ppm)
Aromatic (Fmoc)	m	7.80 - 7.30
Aromatic (Tyr)	m	7.60 - 6.80
NH (Amide)	d	~7.00
CH (α-carbon)	m	~4.60
CH ₂ (Fmoc)	d	~4.40
CH (Fmoc)	t	~4.20
CH ₂ (β-carbon)	m	~3.10
OH (Phenolic)	s (broad)	Variable
OH (Carboxylic)	s (broad)	Variable

¹³C NMR Spectroscopy (Predicted)

Carbon	Chemical Shift (δ, ppm)
C=O (Carboxylic)	~174
C=O (Urethane)	~156
Aromatic (Fmoc)	144 - 120
Aromatic (Tyr)	155 - 85
CH (α-carbon)	~55
CH ₂ (Fmoc)	~67
CH (Fmoc)	~47
CH ₂ (β-carbon)	~37

Infrared (IR) Spectroscopy

An experimental IR spectrum for **Fmoc-D-Tyr(3-I)-OH** is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the

molecule.

Functional Group	Vibration	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretch (broad)	3300 - 2500
N-H (Amide)	Stretch	3400 - 3200
C-H (Aromatic)	Stretch	3100 - 3000
C-H (Aliphatic)	Stretch	3000 - 2850
C=O (Carboxylic Acid)	Stretch	1725 - 1700
C=O (Urethane)	Stretch	1700 - 1670
C=C (Aromatic)	Stretch	1600 - 1450
C-O	Stretch	1300 - 1000
C-I	Stretch	~500

Experimental Protocols

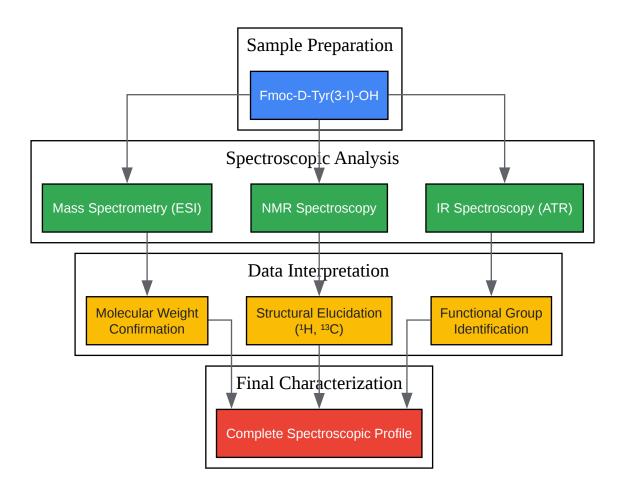
The following are general protocols for obtaining the spectroscopic data presented. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve a small amount of **Fmoc-D-Tyr(3-I)-OH** in a suitable solvent such as acetonitrile or methanol, often with the addition of a small percentage of formic acid to promote ionization.[6] The final concentration should be in the low micromolar range.[6]
- Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).[7]
- Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in both
 positive and negative ion modes to observe protonated ([M+H]+) and deprotonated ([M-H]-)
 molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[8]
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.


Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid Fmoc-D-Tyr(3-I)-OH powder directly onto the ATR crystal.[9]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[9]
- Analysis: Apply pressure to ensure good contact between the sample and the crystal.[9]
 Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **Fmoc-D-Tyr(3-I)-OH**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fmoc-3-iodo-D-Tyr-OH | C24H20INO5 | CID 56777108 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Bot Detection [iris-biotech.de]

- 4. Fmoc-D-Tyr(3-I)-OH [sigmaaldrich.com]
- 5. FMOC-3-IODO-D-TYR-OH Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. ESI-MS Intact Protein Analysis Creative Proteomics [creative-proteomics.com]
- 8. rsc.org [rsc.org]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Fmoc-D-Tyr(3-I)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15198938#spectroscopic-data-for-fmoc-d-tyr-3-i-oh-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com